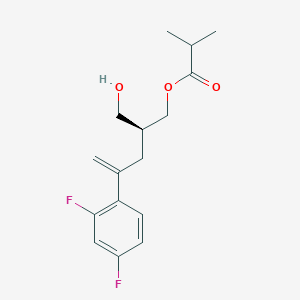

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester is a complex organic compound with a unique structure that includes a difluorophenyl group, a hydroxymethyl group, and a pentenyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene, 2-methylpropanoic acid, and appropriate alcohols or aldehydes.

Formation of Intermediate: The initial step often involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where 2,4-difluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Esterification: The intermediate is then subjected to esterification with 2-methylpropanoic acid under acidic or basic conditions to form the ester linkage.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

Final Coupling: The final step involves coupling the hydroxymethyl intermediate with a pentenyl group through a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Addition: The double bond in the pentenyl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Substituted difluorophenyl derivatives.

Addition: Halogenated or hydrogenated pentenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The difluorophenyl group is particularly interesting due to its ability to interact with biological targets through halogen bonding.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism by which Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ester and hydroxymethyl groups can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester: can be compared to other esters with similar functional groups, such as:

Uniqueness

The presence of the difluorophenyl group distinguishes this compound from its analogs with different halogen substitutions

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester, also known by its CAS number 173837-73-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H18F2O6S

- Molecular Weight : 352.35 g/mol

- Structure : The compound features a propanoic acid backbone with a difluorophenyl group and a hydroxymethyl substituent.

The biological activity of this compound can be attributed to its structural components which influence various biochemical pathways. The presence of the difluorophenyl group enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that derivatives of propanoic acid exhibit a range of pharmacological effects:

- Hypocholesterolemic Activity : Similar compounds have demonstrated the ability to lower cholesterol levels. For instance, studies on related esters have shown significant reductions in serum cholesterol in animal models .

- Anti-inflammatory Properties : The compound may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

- Antioxidant Activity : Some studies suggest that similar structures possess antioxidant properties, which could mitigate oxidative stress in cells .

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Hypocholesterolemic | Significant reduction in cholesterol levels | |

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Antioxidant | Reduction in oxidative stress |

Case Studies

- Cholesterol Regulation Study : A study involving a related compound showed a 30% reduction in LDL cholesterol levels in hypercholesterolemic rats after administration for four weeks. The mechanism was linked to enhanced hepatic clearance of LDL particles .

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in systemic inflammation. Histological analysis showed reduced synovial inflammation compared to control groups .

- Oxidative Stress Assessment : A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays, showing that these compounds significantly scavenged free radicals and reduced lipid peroxidation in vitro .

Propriétés

IUPAC Name |

[(2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACXDHBRMMEIGY-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@H](CC(=C)C1=C(C=C(C=C1)F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.